molecular formula C11H9BrN2OS2 B2943876 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol CAS No. 866143-62-6

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol

Cat. No. B2943876
CAS RN: 866143-62-6
M. Wt: 329.23
InChI Key: HXKPPQRSMRLQFY-UHFFFAOYSA-N
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Description

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is a chemical compound with the molecular formula C11H9BrN2OS2 . It is a derivative of pyrimidinol, which is a type of heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .

Scientific Research Applications

Molecular Structure Analysis

  • Layered Structure Analysis : Avasthi et al. (2002) examined the dimeric layered structure of a related 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound, highlighting the absence of intramolecular stacking in the crystalline state. This work contributes to understanding the molecular arrangement in similar pyrimidine derivatives Avasthi et al., 2002.

Synthesis and Derivative Formation

  • New Thieno[2,3-b]pyridines and Pyrimidines : Abdelriheem et al. (2015) synthesized various thieno[2,3-b]pyridines and pyrimidine derivatives, including compounds with bromobenzofuran-2-yl moiety, elucidating their potential applications in drug development and material science Abdelriheem et al., 2015.

Biological Activity

  • Antimicrobial Additives : El‐Wahab et al. (2015) explored the synthesis of heterocyclic compounds with pyrazolo-[1,5-a]pyrimidine derivatives, demonstrating their effectiveness as antimicrobial additives when incorporated into polyurethane varnish and printing ink, suggesting applications in surface coatings El‐Wahab et al., 2015.

Corrosion Inhibition

  • Mild Steel Protection : Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings indicate that these compounds can effectively protect mild steel from corrosion, making them valuable in industrial applications Soltani et al., 2015.

Molecular Docking and Spectroscopic Analysis

  • Chemotherapeutic Agent Study : Alzoman et al. (2015) conducted a spectroscopic investigation, including FT-IR and FT-Raman, of a similar pyrimidine derivative. Their study provides insights into the compound's structure, aiding in the understanding of its potential as a chemotherapeutic agent Alzoman et al., 2015.

Antitumor Activity

  • Novel Derivatives : Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and evaluated their cytotoxic activity. This research underscores the therapeutic potential of pyrimidine derivatives in cancer treatment Stolarczyk et al., 2018.

properties

IUPAC Name

6-[(4-bromophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS2/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPPQRSMRLQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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